![molecular formula C6H4ClN3 B1400781 4-クロロ-7H-ピロロ[2,3-c]ピリダジン CAS No. 1269823-02-0](/img/structure/B1400781.png)
4-クロロ-7H-ピロロ[2,3-c]ピリダジン
概要
説明
4-chloro-7H-pyrrolo[2,3-c]pyridazine is a heterocyclic compound that features a fused ring system consisting of a pyrrole ring and a pyridazine ring The presence of a chlorine atom at the 4-position of the pyrrole ring imparts unique chemical properties to this compound
科学的研究の応用
4-chloro-7H-pyrrolo[2,3-c]pyridazine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors, which are important in cancer therapy and the treatment of inflammatory diseases.
Biological Studies: The compound can be used to study the interactions of heterocyclic compounds with biological targets, providing insights into their mechanisms of action.
Material Science: Its unique electronic properties make it a candidate for use in organic electronics and as a ligand in catalysis.
Pharmaceutical Industry: It is employed as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting kinase enzymes.
作用機序
Target of Action
The primary target of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is the 3-Phosphoinositide-Dependent Kinase 1 (PDK1), a crucial target in cancer therapy . PDK1 plays a significant role in cell growth and survival, making it a critical target for cancer treatment .
Mode of Action
4-chloro-7H-pyrrolo[2,3-c]pyridazine interacts with its target, PDK1, by inhibiting its activity . This inhibition disrupts the normal functioning of PDK1, leading to changes in cell growth and survival .
Biochemical Pathways
The inhibition of PDK1 by 4-chloro-7H-pyrrolo[2,3-c]pyridazine affects the PI3K/AKT/mTOR pathway . This pathway is crucial for cell survival and growth, and its disruption can lead to the death of cancer cells .
Pharmacokinetics
These properties impact the bioavailability of the compound, affecting its efficacy in the body .
Result of Action
The molecular and cellular effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine’s action include the inhibition of PDK1, disruption of the PI3K/AKT/mTOR pathway, and potential death of cancer cells . These effects contribute to its potential use as a cancer therapeutic .
将来の方向性
The unique properties of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine make it a versatile compound with potential applications in various fields, such as organic synthesis and drug discovery . By introducing specific functional groups and modifications, researchers can tailor the compound to target specific kinases involved in disease pathways . This enables the design and synthesis of potent and selective inhibitors with enhanced efficacy and reduced off-target effects .
生化学分析
Biochemical Properties
4-chloro-7H-pyrrolo[2,3-c]pyridazine plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as α-amylase, which is involved in the breakdown of starch into glucose . By inhibiting α-amylase, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate glucose levels in the body, making it a potential candidate for the treatment of diabetes. Additionally, this compound has been found to interact with other biomolecules, such as receptors and transporters, influencing various biochemical pathways.
Cellular Effects
The effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate the JAK-STAT signaling pathway, which is involved in cell division, apoptosis, and immune responses . By affecting this pathway, the compound can alter gene expression and cellular functions, potentially leading to therapeutic applications in cancer and inflammatory diseases.
Molecular Mechanism
The molecular mechanism of action of 4-chloro-7H-pyrrolo[2,3-c]pyridazine involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound has been shown to bind to the active sites of enzymes, such as α-amylase, leading to their inhibition . Additionally, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can interact with receptors and transporters, modulating their activity and influencing downstream signaling pathways. These interactions result in changes in gene expression and cellular functions, contributing to the compound’s therapeutic potential.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 4-chloro-7H-pyrrolo[2,3-c]pyridazine can lead to changes in cellular function, such as alterations in gene expression and metabolic activity. These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of 4-chloro-7H-pyrrolo[2,3-c]pyridazine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate biochemical pathways effectively . At higher doses, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can exhibit toxic or adverse effects, such as liver damage and alterations in metabolic activity. These dosage effects are crucial for determining the therapeutic window and safety profile of the compound.
Metabolic Pathways
4-chloro-7H-pyrrolo[2,3-c]pyridazine is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. This compound has been shown to inhibit α-amylase, affecting the breakdown of starch into glucose . Additionally, 4-chloro-7H-pyrrolo[2,3-c]pyridazine can modulate other metabolic pathways, such as those involved in lipid metabolism and energy production. These interactions highlight the compound’s potential as a therapeutic agent for metabolic disorders.
Transport and Distribution
The transport and distribution of 4-chloro-7H-pyrrolo[2,3-c]pyridazine within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through specific transporters and distributed to different cellular compartments . The localization and accumulation of 4-chloro-7H-pyrrolo[2,3-c]pyridazine within cells can influence its activity and function, making it important to understand its transport and distribution mechanisms.
Subcellular Localization
The subcellular localization of 4-chloro-7H-pyrrolo[2,3-c]pyridazine is critical for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 4-chloro-7H-pyrrolo[2,3-c]pyridazine may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and therapeutic potential.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-7H-pyrrolo[2,3-c]pyridazine typically involves multi-step organic reactions. One common method starts with the condensation of a pyrrole derivative with a suitable pyridazine precursor under controlled conditions. For example, the reaction of 4-chloropyridazine with pyrrole in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is usually carried out in a polar solvent like dimethylformamide at elevated temperatures to facilitate the formation of the fused ring system.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-7H-pyrrolo[2,3-c]pyridazine may involve optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors to ensure consistent reaction conditions and efficient heat transfer. Additionally, the use of high-purity starting materials and advanced purification techniques such as recrystallization or chromatography can further enhance the quality of the final product.
化学反応の分析
Types of Reactions
4-chloro-7H-pyrrolo[2,3-c]pyridazine can undergo various chemical reactions, including:
Electrophilic substitution: The chlorine atom at the 4-position can be replaced by other electrophiles under suitable conditions.
Nucleophilic aromatic substitution: The compound can react with nucleophiles to form substituted derivatives.
Oxidation and reduction: The pyrrole and pyridazine rings can undergo oxidation or reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions
Electrophilic substitution: Reagents such as halogens, sulfonyl chlorides, or nitro compounds can be used in the presence of a Lewis acid catalyst.
Nucleophilic aromatic substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used to modify the functional groups on the rings.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution can yield halogenated or sulfonated derivatives, while nucleophilic aromatic substitution can produce amine or thiol-substituted compounds.
類似化合物との比較
Similar Compounds
4-chloro-7H-pyrrolo[2,3-d]pyrimidine: Another heterocyclic compound with a similar fused ring system but with a pyrimidine ring instead of a pyridazine ring.
4-chloro-5H-pyrrolo[2,3-b]pyrazine: A compound with a pyrazine ring fused to a pyrrole ring, differing in the position of the nitrogen atoms.
Uniqueness
4-chloro-7H-pyrrolo[2,3-c]pyridazine is unique due to the specific arrangement of nitrogen atoms in the pyridazine ring, which can influence its chemical reactivity and biological activity. This distinct structure allows it to interact with different molecular targets compared to its analogs, making it a valuable compound in drug discovery and development.
特性
IUPAC Name |
4-chloro-7H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-5-3-9-10-6-4(5)1-2-8-6/h1-3H,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFLNONQYWSGQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CN=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


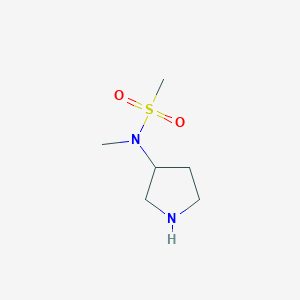
![Acetic acid, 2-[(cyclohexylmethyl)amino]-2-oxo-, ethyl ester](/img/structure/B1400700.png)
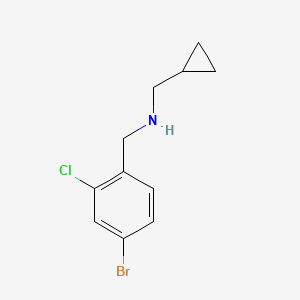

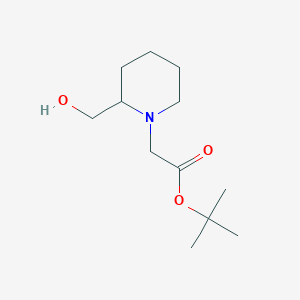


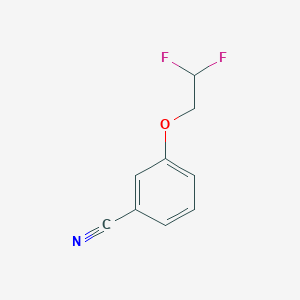
![3-[3-(Difluoromethoxy)phenyl]prop-2-yn-1-amine](/img/structure/B1400711.png)
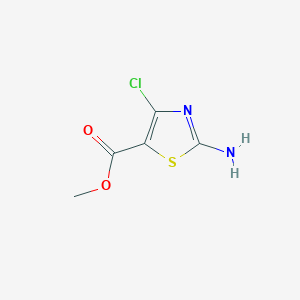
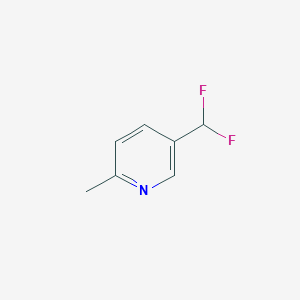
![[1-(Pyrazin-2-yl)piperidin-2-yl]methanol](/img/structure/B1400718.png)

![[5-Fluoro-2-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1400721.png)
